molecular formula C16H18ClN3O2S B6451314 3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640845-88-9

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451314
CAS No.: 2640845-88-9
M. Wt: 351.9 g/mol
InChI Key: WPWGNYMDPHUEPN-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, followed by the formation of the piperidine derivative, and finally, the coupling of these intermediates with the pyridine ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Derivative Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The final step involves the coupling of the thiazole-piperidine intermediate with the chloropyridine derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiazole and piperidine rings can participate in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced piperidine derivatives.

    Hydrolysis Products: Hydroxyl-substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring, in particular, is known to enhance biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in inflammation or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}benzene
  • 3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}quinoline
  • 3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Uniqueness

Compared to these similar compounds, 3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its electronic properties and reactivity. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-11-15(23-10-19-11)16(21)20-6-3-12(4-7-20)9-22-14-2-5-18-8-13(14)17/h2,5,8,10,12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWGNYMDPHUEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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